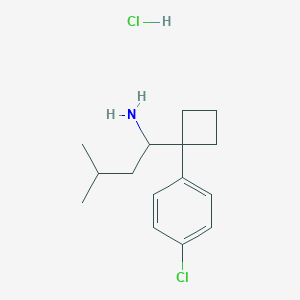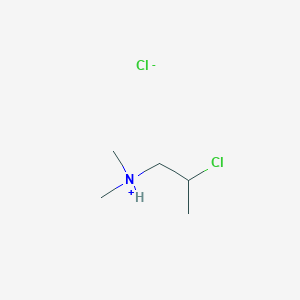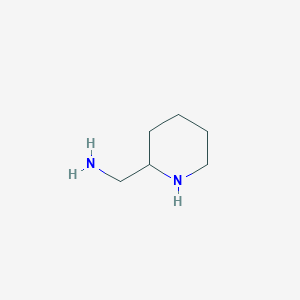
Clorhidrato de didesmetilsibutramina
Descripción general
Descripción
Synthesis Analysis
The asymmetric synthesis of (R)-didesmethylsibutramine hydrochloride has been achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine. This process represents the key step in its production, highlighting the compound's chiral nature and the complexity involved in its synthesis (Han et al., 2002).
Molecular Structure Analysis
The molecular structure of sibutramine hydrochloride and its derivatives has been characterized through various techniques. A study detailed the crystal chemistry of sibutramine hydrochloride, including its thermal, diffractometric, and spectroscopic characterization. This research elucidated the transition from monohydrate to anhydrous forms and provided insights into its molecular conformation (Maccaroni et al., 2008).
Chemical Reactions and Properties
Sibutramine hydrochloride undergoes various chemical reactions, including transformations into its metabolites. Techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been employed to determine sibutramine and its active N-desmethyl metabolites in human plasma, showcasing the compound's reactive nature and the ability to form multiple metabolites (Ding et al., 2003).
Physical Properties Analysis
The physical properties of sibutramine hydrochloride, such as solubility and stability, are crucial for its pharmaceutical applications. Research into the compound's synthesis and characterization sheds light on these aspects, informing formulation and storage conditions.
Chemical Properties Analysis
Sibutramine's chemical properties, including its reactivity and interaction with biological systems, are vital for understanding its mechanism of action. Studies on its pharmacology indicate rapid noradrenergic down-regulation, suggesting a unique interaction with neurotransmitter systems (Buckett et al., 1988).
Aplicaciones Científicas De Investigación
Patrón de Referencia Farmacéutico
El clorhidrato de didesmetilsibutramina sirve como un patrón de referencia USP . Se utiliza para determinar la potencia, la calidad, la pureza y la identidad de los productos farmacéuticos como se especifica en la compendiada USP. Esto garantiza que los productos cumplan con los estándares requeridos para el uso médico.
Química Analítica
En química analítica, este compuesto se utiliza para la determinación simultánea de sibutramina y sus metabolitos en suplementos dietéticos . Para este propósito, se emplea la cromatografía líquida de alta resolución acoplada con detección UV y espectrometría de masas de ionización por electrospray (HPLC—UV-ESI-MS).
Neurofarmacología
Las investigaciones indican que el this compound presenta actividad farmacológica que contribuye a la regulacion a la baja de los β-adrenoceptores corticales de rata . Esto es significativo en el estudio de los efectos antidepresivos y la regulación de la actividad de los neurotransmisores.
Suplementos para el Control de Peso
Este compuesto se ha identificado en suplementos dietéticos para el control de peso . Su presencia a menudo se analiza para garantizar que los suplementos no contengan aditivos ilegales y para verificar el etiquetado y el contenido de los ingredientes activos.
Inhibición de la Captación de Monoaminas
Se sabe que el this compound inhibe la captación de monoaminas como la serotonina, la noradrenalina y la dopamina . Esta acción es crucial para comprender sus efectos sobre el estado de ánimo, el apetito y el gasto energético.
Ingesta de Alimentos y Gasto Energético
Los estudios in vivo sugieren que el compuesto reduce la ingesta de alimentos en roedores después de la administración y aumenta el gasto energético a través de la termogénesis . Esta aplicación es particularmente relevante en el contexto de la investigación de la obesidad y el desarrollo de agentes terapéuticos.
Mecanismo De Acción
Target of Action
Didesmethylsibutramine hydrochloride, also known as 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and to a lesser extent, the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .
Biochemical Pathways
The enhanced neurotransmission due to the inhibition of reuptake can affect various biochemical pathways. For instance, increased serotonin levels can influence mood regulation, appetite, and sleep, while elevated norepinephrine levels can impact attention and response actions. Increased dopamine levels can affect reward and pleasure centers in the brain .
Pharmacokinetics
Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The increased levels of neurotransmitters in the synaptic cleft due to the action of didesmethylsibutramine can lead to various physiological effects. For instance, it can reduce food intake in rodents following intracerebroventricular administration and increase energy expenditure via thermogenesis .
Action Environment
Environmental factors such as the presence of other drugs or substances that inhibit CYP2B6 can influence the action, efficacy, and stability of didesmethylsibutramine. For example, the concomitant use of CYP2B6 inhibitors can lead to elevated plasma levels of sibutramine .
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004760 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84484-78-6 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesmethylsibutramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)







![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)



